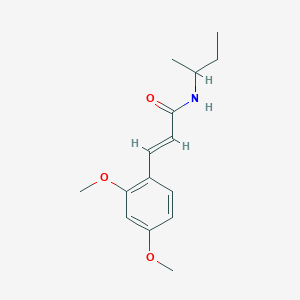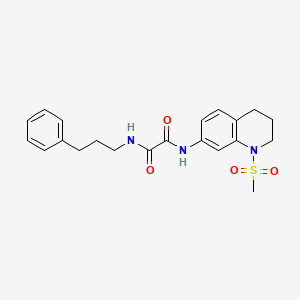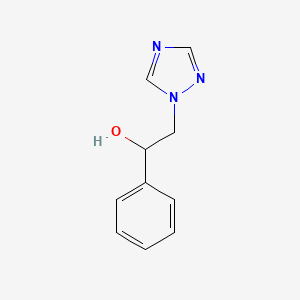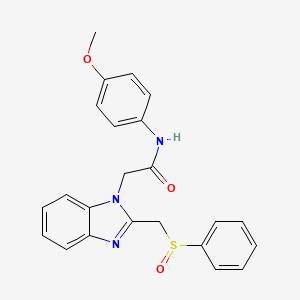![molecular formula C26H24N6O3S B2459541 5-[4-(2-甲氧基苯基)哌嗪-1-基]-3-(苯磺酰基)[1,2,3]三唑并[1,5-a]喹啉 CAS No. 893274-98-1](/img/structure/B2459541.png)
5-[4-(2-甲氧基苯基)哌嗪-1-基]-3-(苯磺酰基)[1,2,3]三唑并[1,5-a]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazoloquinazoline core, which is known for its biological activity, and is functionalized with a methoxyphenylpiperazine and a phenylsulfonyl group.
科学研究应用
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound, by interacting with these receptors, could potentially affect the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . .
Result of Action
The result of the compound’s action would be the modulation of the α1-ARs’ activity, potentially leading to therapeutic effects in the treatment of disorders related to these receptors . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline structure.
Introduction of the Methoxyphenylpiperazine Group: This is achieved through nucleophilic substitution reactions where the piperazine ring is functionalized with a methoxyphenyl group.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazoloquinazoline core or the sulfonyl group, potentially leading to the formation of amines or sulfides.
Substitution: The piperazine ring and the phenylsulfonyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
相似化合物的比较
Similar Compounds
Trazodone: An antidepressant with a similar arylpiperazine structure.
Naftopidil: An alpha-1 adrenergic receptor antagonist with a related chemical structure.
Urapidil: Another alpha-1 adrenergic receptor antagonist with structural similarities.
Uniqueness
What sets 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3S/c1-35-23-14-8-7-13-22(23)30-15-17-31(18-16-30)24-20-11-5-6-12-21(20)32-25(27-24)26(28-29-32)36(33,34)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEHDHRAVFHMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459460.png)

![Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2459462.png)
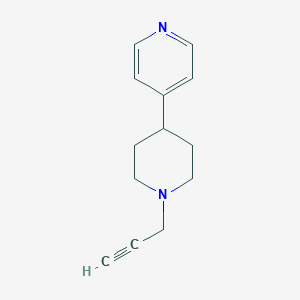
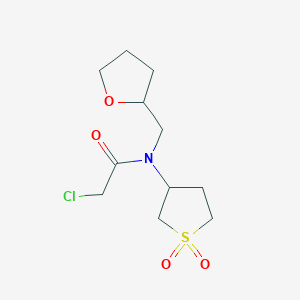
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea](/img/structure/B2459469.png)
![4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2459470.png)

![2-Chloro-N-[[4-methoxy-3-(oxan-4-yloxymethyl)phenyl]methyl]propanamide](/img/structure/B2459473.png)

